molecular formula C11H14BNO5 B10760448 1(R)-1-Acetamido-2-(3-carboxyphenyl)ethyl boronic acid

1(R)-1-Acetamido-2-(3-carboxyphenyl)ethyl boronic acid

Cat. No.: B10760448
M. Wt: 251.05 g/mol
InChI Key: OBZSRKUYUGJGIM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1®-1-Acetamido-2-(3-carboxyphenyl)ethyl boronic acid is an organoboron compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an acetamido group and a carboxylic acid group. The presence of these functional groups makes it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1®-1-Acetamido-2-(3-carboxyphenyl)ethyl boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Mechanism of Action

Properties

Molecular Formula

C11H14BNO5

Molecular Weight

251.05 g/mol

IUPAC Name

3-[(2R)-2-acetamido-2-boronoethyl]benzoic acid

InChI

InChI=1S/C11H14BNO5/c1-7(14)13-10(12(17)18)6-8-3-2-4-9(5-8)11(15)16/h2-5,10,17-18H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1

InChI Key

OBZSRKUYUGJGIM-JTQLQIEISA-N

Isomeric SMILES

B([C@H](CC1=CC(=CC=C1)C(=O)O)NC(=O)C)(O)O

Canonical SMILES

B(C(CC1=CC(=CC=C1)C(=O)O)NC(=O)C)(O)O

Origin of Product

United States

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